5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Description
5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a 2-chlorophenyl group at position 5, and a thiol (-SH) moiety at position 2. This scaffold is notable for its pharmacological versatility, with derivatives exhibiting antimicrobial, anticancer, and enzyme-inhibitory activities. The 2-chlorophenyl substituent introduces steric and electronic effects that influence molecular interactions, making it a key structural determinant of biological activity .
Properties
IUPAC Name |
3-(2-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-12-9-5-4-8-11(12)13-16-17-14(19)18(13)10-6-2-1-3-7-10/h1-9H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGQKQYLXHGLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178373 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23711-34-4 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023711344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WL-149027 involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form 2-chlorophenylhydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield WL-149027 .
Industrial Production Methods
Industrial production of WL-149027 typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
WL-149027 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is C₁₄H₁₀ClN₃S, with a molecular weight of 287.8 g/mol. The compound features a triazole ring which is known for its biological activity and potential therapeutic properties. The presence of the thiol group enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
-
Anticancer Activity
- Studies have shown that triazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested for their ability to inhibit the proliferation of various cancer cell lines such as hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) using the MTT assay .
- Antimicrobial Properties
- Anti-inflammatory Effects
Agrochemical Applications
Triazole compounds are widely used in agrochemicals as fungicides due to their ability to inhibit fungal growth. The specific application of this compound in agriculture has not been extensively documented; however, its structural analogs have been effective against various plant pathogens.
Material Sciences
The unique chemical structure of this compound also lends itself to applications in material sciences:
- Nonlinear Optical Materials
Case Studies and Research Findings
Several studies have highlighted the potential applications of triazole derivatives:
- Synthesis and Biological Evaluation : A study synthesized novel triazole derivatives and evaluated their biological activities against various cancer cell lines and microbial strains . The findings support the hypothesis that modifications on the triazole ring can enhance biological activity.
- In Vivo Studies : Further investigations into the in vivo efficacy of these compounds are necessary to validate their therapeutic potential and safety profiles.
Mechanism of Action
The mechanism of action of WL-149027 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Key Structural Variations and Associated Activities
- Chiral analogues with (1S)-amino(2-chlorophenyl)methyl groups show improved efficacy, suggesting stereochemistry enhances target binding .
- Anticancer Activity: Replacement of the 2-chlorophenyl group with a 2-aminothiazole moiety (as in Hassan et al.'s DHFR inhibitors) shifts activity toward cancer cell lines, highlighting the role of electron-donating groups in enzyme inhibition .
- Antiradical Activity : Pyrazole-substituted analogues exhibit moderate DPPH radical scavenging, whereas the 2-chlorophenyl derivative lacks reported antioxidant properties, indicating substituent-dependent redox behavior .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Research Findings
- Antifungal Activity : The 2-chlorophenyl derivative’s activity is comparable to methoxy-substituted triazoles (e.g., 4-(4-methoxyphenyl)-5-phenyl analogues) but less potent than furyl- or thiazole-containing variants .
- Enzyme Inhibition : The 2-chlorophenyl group’s electron-withdrawing effect may enhance DHFR binding compared to 4-chlorophenyl or methylphenyl substituents, as seen in bovine DHFR studies .
Biological Activity
5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₄H₁₀ClN₃S
- Molecular Weight: 287.8 g/mol
- CAS Number: 23711-34-4
- IUPAC Name: 3-(2-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
The compound features a triazole ring that is crucial for its biological activity. The presence of the thiol group enhances its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
Studies have shown that triazole derivatives can exhibit significant anticancer properties. For instance, compounds related to triazole-thiones have been reported to inhibit the proliferation of various cancer cell lines. In particular:
- IC50 Values: Some derivatives have shown IC50 values as low as 6.2 µM against colon carcinoma (HCT-116) and varying efficacy against breast cancer cell lines (T47D) with IC50 values of 43.4 µM and 27.3 µM respectively .
2. Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. The compound has been tested against several pathogenic bacteria and fungi:
- Activity Against Bacteria: It has shown comparable bactericidal activity to standard antibiotics like streptomycin .
- Fungal Inhibition: The compound's antifungal activity is noteworthy, often outperforming conventional antifungal agents in certain assays .
3. Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been explored in various studies, indicating that they may help in reducing inflammation through different biochemical pathways.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Many triazoles inhibit enzymes involved in critical pathways for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their anticancer effects.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various triazole derivatives including this compound against breast and colon cancer cell lines. Results indicated promising cytotoxic effects with specific focus on apoptosis induction .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial activity, this compound was tested against multiple strains of bacteria including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups .
Q & A
Q. How do researchers assess synergistic effects with known drugs (e.g., fluconazole)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
